11-cis-Acitretin

Overview

Description

11-cis-Acitretin is a geometric isomer of acitretin, a synthetic retinoid derived from retinoic acid. Retinoids are compounds structurally related to vitamin A and are involved in regulating cell growth, differentiation, and apoptosis. This compound is primarily known for its role in dermatological treatments, particularly for severe psoriasis and other keratinization disorders .

Mechanism of Action

Target of Action

11-cis-Acitretin, a synthetic retinoid, primarily targets specific receptors in the skin, known as retinoid receptors . These include Retinoic acid receptor RXR-alpha, Retinoic acid receptor alpha, Retinoic acid receptor beta, Retinoic acid receptor gamma, Retinoic acid receptor RXR-beta, and Retinoic acid receptor RXR-gamma . These receptors play a crucial role in normalizing the growth cycle of skin cells .

Mode of Action

It is believed to work by binding to its target receptors in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cells, inhibiting excessive cell growth and keratinisation (a process by which skin cells become thickened due to the deposition of a protein within them) seen in conditions like psoriasis .

Biochemical Pathways

This compound is involved in the visual cycle, a complex biochemical pathway that is crucial for vision . In this process, large quantities of vitamin A in the form of 11-cis-retinal are isomerized to all-trans-retinal and then quickly recycled back to 11-cis-retinal . This process involves a complex machinery of transporters and enzymes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The oral absorption of this compound is variable and increases when administered together with food . It undergoes extensive liver metabolism . The active metabolites of this compound include cis-acitretin and etretinate . It is excreted in urine and feces . The terminal half-life of this compound is approximately 49-53 hours .

Result of Action

The action of this compound results in molecular and cellular effects. It reduces the thickening of the skin, plaque formation, and scaling seen in psoriasis . This is achieved by inhibiting the excessive cell growth and keratinisation of skin cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of alcohol can lead to the conversion of acitretin to etretinate, a prodrug of acitretin . This is important as etretinate has a significantly longer elimination half-life than acitretin . Therefore, alcohol consumption should be avoided during treatment with this compound and for at least 2 months after discontinuing treatment .

Biochemical Analysis

Biochemical Properties

11-cis-Acitretin plays a significant role in biochemical reactions, particularly in the modulation of cell growth and differentiation. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation . By binding to these receptors, this compound influences the expression of genes associated with cell proliferation and differentiation. Additionally, it interacts with cellular retinoic acid-binding proteins (CRABPs), which help in the intracellular transport and availability of retinoic acids .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It is known to inhibit excessive cell growth and keratinization, which is particularly beneficial in treating hyperproliferative skin disorders like psoriasis . The compound influences cell signaling pathways by modulating the activity of RARs and RXRs, leading to changes in gene expression. This modulation affects cellular metabolism and can induce cell cycle arrest, differentiation, or apoptosis in certain cell types . For instance, in neuroblastoma cells, this compound has been shown to increase the intracellular availability of all-trans-retinoic acid, enhancing its therapeutic efficacy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nuclear receptors such as RARs and RXRsThis binding regulates the transcription of target genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound undergoes isomerization to its 13-cis form, which also exhibits biological activity . The compound’s interaction with CRABPs further enhances its intracellular transport and availability, potentiating its effects on gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound maintains its efficacy in inhibiting cell proliferation and inducing differentiation in vitro . Its stability and degradation products need to be carefully monitored to ensure consistent results. In vivo studies have demonstrated that the compound can have sustained effects on cellular function, although the exact duration and extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate cell growth and differentiation without causing significant adverse effects . At higher doses, it can induce toxic effects, including hypervitaminosis A-like symptoms such as alopecia, mucocutaneous symptoms, and hypertriglyceridemia . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. Following oral absorption, it undergoes extensive metabolism and interconversion to its 13-cis form (cis-acitretin). Both the parent compound and its isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted . The metabolism of this compound involves enzymes such as cytochrome P450, which catalyze its oxidative metabolism . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with CRABPs. These binding proteins help in the intracellular transport of the compound, ensuring its availability at the target sites . The distribution of this compound in human epidermis has been studied, showing higher concentrations of the trans-form compared to the cis-form . The compound does not accumulate significantly in plasma or blister fluid, but its concentration in epidermal cells tends to be higher after multiple dosing .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its effects on gene transcription. The compound’s interaction with nuclear receptors such as RARs and RXRs facilitates its translocation to the nucleus . Additionally, it is associated with the smooth endoplasmic reticulum (ER) in certain cell types, where it is involved in the synthesis of retinoic acid derivatives . The subcellular localization of this compound is crucial for its activity and function, as it ensures the compound’s availability at the sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Acitretin involves the isomerization of all-trans-acitretin. This process can be achieved through photochemical methods or by using specific catalysts that promote the cis configuration. The reaction conditions typically include controlled light exposure or the use of reagents that favor the formation of the 11-cis isomer .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the purification of the desired isomer using chromatographic techniques to separate it from other geometric isomers. The stability of the compound is ensured by maintaining optimal storage conditions to prevent isomerization back to the all-trans form .

Chemical Reactions Analysis

Types of Reactions: 11-cis-Acitretin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

11-cis-Acitretin has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of retinoids and their isomers.

Biology: Researchers use this compound to investigate the role of retinoids in cell differentiation and apoptosis.

Medicine: It is primarily used in the treatment of severe psoriasis and other skin disorders. .

Comparison with Similar Compounds

All-trans-Acitretin: The most common isomer of acitretin, used in similar dermatological applications.

13-cis-Acitretin: Another geometric isomer with slightly different biological activities.

Etretinate: A related retinoid with a longer half-life and different pharmacokinetic properties

Uniqueness: 11-cis-Acitretin is unique due to its specific geometric configuration, which may confer distinct biological activities compared to its other isomers. Its ability to bind selectively to certain retinoid receptors and its stability under specific conditions make it a valuable compound for research and therapeutic applications .

Biological Activity

11-cis-Acitretin, a derivative of acitretin, is a retinoid compound that exhibits significant biological activity, particularly in the modulation of cellular processes and immune responses. This article delves into its mechanisms of action, pharmacological properties, and clinical implications, supported by relevant data tables and findings from case studies.

This compound functions primarily through its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). It binds to these nuclear receptors, leading to the transcriptional regulation of genes involved in various biological processes, including differentiation, proliferation, and apoptosis.

- Receptor Activation : this compound selectively activates RARs (α, β, and γ subtypes), which are crucial for the regulation of keratinocyte differentiation in the epidermis. This action is particularly relevant in treating skin disorders such as psoriasis .

- Immune Modulation : The compound also modulates immune responses by influencing T-cell activity. Studies have shown that acitretin can inhibit lymphocyte proliferation when exposed to high concentrations, indicating its potential in managing autoimmune conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Oral bioavailability ranges from 36% to 95%, significantly enhanced when taken with food.

- Distribution : It has a volume of distribution of approximately 9 L/kg and shows extensive plasma protein binding (>98%).

- Metabolism : Acitretin undergoes hepatic metabolism, yielding active metabolites like cis-acitretin and etretinate. The terminal half-life is reported to be between 49 to 53 hours .

Biological Effects and Clinical Applications

This compound has been studied for its therapeutic effects on various conditions:

-

Psoriasis Treatment : In a cohort study involving over 5,000 patients with moderate-to-severe psoriasis, only 21% achieved an absolute Psoriasis Area and Severity Index (aPASI) score ≤ 2 while on acitretin. Comparatively, higher effectiveness was noted with ciclosporin and methotrexate .

Treatment Patients Achieving aPASI ≤ 2 Percentage Acitretin 118 21% Ciclosporin 233 34% Fumaric Acid Esters 43 29% Methotrexate 372 32% - Anti-Inflammatory Effects : Research indicates that acitretin can inhibit inflammatory markers such as COX-2 and IL-1β, suggesting potential use in inflammatory skin diseases beyond psoriasis .

Case Studies

Several case studies highlight the clinical efficacy and safety profile of acitretin:

- Case Study on Efficacy : A retrospective analysis revealed that patients treated with acitretin showed significant improvement in skin lesions associated with psoriasis after six months of therapy. However, the persistence of treatment was lower compared to other systemic therapies due to side effects .

- Safety Profile : Adverse effects commonly reported include mucocutaneous dryness and elevated liver enzymes. Monitoring is essential during treatment to manage these side effects effectively .

Properties

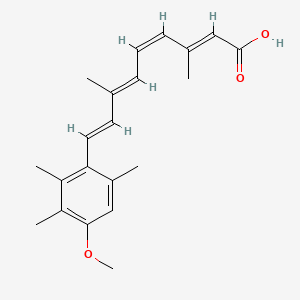

IUPAC Name |

(2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-CNPIXVCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.